molecular formula C25H20ClN3O8 B10877370 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate

2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate

Cat. No.: B10877370
M. Wt: 525.9 g/mol
InChI Key: RFNXUUMKRDJFCC-UHFFFAOYSA-N
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Description

2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate is a complex organic compound characterized by its unique structure, which includes nitrophenoxy and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate typically involves multiple steps:

    Formation of the Nitrophenoxy Intermediate: The initial step involves the nitration of phenol to form 4-nitrophenol, which is then reacted with 4-bromophenol to produce 4-(4-nitrophenoxy)phenol.

    Coupling Reaction: The nitrophenoxy intermediate is then coupled with 2-bromoacetophenone under basic conditions to yield 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl bromide.

    Amidation: The bromide is then reacted with N-[(4-chlorophenyl)carbonyl]glycylglycine in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Reduction of Nitro Group: Produces 2-[4-(4-aminophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate.

    Reduction of Carbonyl Groups: Produces the corresponding alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-methylphenyl)carbonyl]glycylglycinate
  • 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-fluorophenyl)carbonyl]glycylglycinate

Uniqueness

Compared to similar compounds, 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C25H20ClN3O8

Molecular Weight

525.9 g/mol

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 2-[[2-[(4-chlorobenzoyl)amino]acetyl]amino]acetate

InChI

InChI=1S/C25H20ClN3O8/c26-18-5-1-17(2-6-18)25(33)28-13-23(31)27-14-24(32)36-15-22(30)16-3-9-20(10-4-16)37-21-11-7-19(8-12-21)29(34)35/h1-12H,13-15H2,(H,27,31)(H,28,33)

InChI Key

RFNXUUMKRDJFCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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